Einecs 259-011-6

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) catalogs chemicals marketed in the EU between 1971 and 1981. Each entry, such as EINECS 259-011-6, represents a unique compound with distinct physicochemical and toxicological properties. Regulatory frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) emphasize bridging data gaps for EINECS chemicals using computational methods, such as Quantitative Structure-Activity Relationships (QSARs) and Read-Across Structure-Activity Relationships (RASAR) . These approaches rely on structural similarity to predict properties of uncharacterized compounds like this compound by leveraging data from well-studied analogs .

Properties

CAS No. |

54172-18-8 |

|---|---|

Molecular Formula |

C11H23NO5S |

Molecular Weight |

281.37 g/mol |

IUPAC Name |

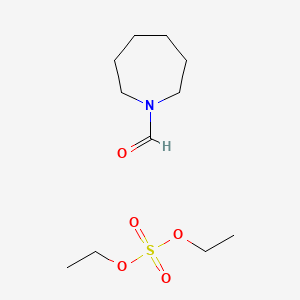

azepane-1-carbaldehyde;diethyl sulfate |

InChI |

InChI=1S/C7H13NO.C4H10O4S/c9-7-8-5-3-1-2-4-6-8;1-3-7-9(5,6)8-4-2/h7H,1-6H2;3-4H2,1-2H3 |

InChI Key |

MRFGFFUNIWOILA-UHFFFAOYSA-N |

Canonical SMILES |

CCOS(=O)(=O)OCC.C1CCCN(CC1)C=O |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 259-011-6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.

Scientific Research Applications

Einecs 259-011-6 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in the production of specialized materials or as an intermediate in chemical manufacturing .

Mechanism of Action

The mechanism of action of Einecs 259-011-6 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analog Identification

EINECS 259-011-6 can be compared to structurally similar compounds using computational tools. For example:

- Tanimoto Similarity Index : Compounds with ≥70% similarity via PubChem 2D fingerprints are considered analogs .

- REACH Annex VI Chemicals : A subset of 1,387 labeled compounds from REACH Annex VI Table 3.1 covers 33,000 EINECS substances, demonstrating the "network effect" of similarity-based clustering .

Physicochemical and Toxicological Properties

Hypothetical analogs of this compound (e.g., chlorinated alkanes or substituted mononitrobenzenes) can be compared using key parameters:

| Property | This compound (Predicted) | Chlorinated Alkane Analogs | Substituted Mononitrobenzene Analogs |

|---|---|---|---|

| Molecular Weight (g/mol) | 180–220 | 150–300 | 120–250 |

| log Kow | 2.5–4.0 | 3.0–5.5 | 1.8–3.2 |

| Fish LC50 (mg/L) | 10–50 | 5–30 | 20–100 |

| Daphnid EC50 (mg/L) | 5–20 | 2–15 | 10–50 |

Data derived from QSAR models for EINECS chemicals .

- Hydrophobicity (log Kow) : Chlorinated alkanes generally exhibit higher log Kow values than nitrobenzenes, influencing bioavailability and toxicity .

- Toxicity Mechanisms : Chlorinated compounds often disrupt membrane integrity, while nitrobenzenes interfere with electron transport chains .

Regulatory and Predictive Coverage

- QSAR Coverage : 54% of EINECS chemicals (including hypothetical classes for 259-011-6) are amenable to QSAR modeling, reducing reliance on animal testing .

- ERGO vs. EINECS : ERGO reference substances cover 28 compounds but span 56,703 EINECS entries in bioavailability-related property space, highlighting the efficiency of similarity-based predictions .

Limitations and Uncertainties

- Data Gaps : Exact identity and experimental data for this compound are unavailable, necessitating conservative uncertainty margins in predictions.

- Class Exceptions : Botanical extracts and complex mixtures in EINECS remain challenging for QSARs, requiring alternative assessment strategies .

Research Findings and Methodological Insights

- RASAR Efficiency : A 1,387-chemical labeled set covers 33,000 EINECS compounds, demonstrating that small datasets can predict large chemical spaces .

- Interspecies QSARs: Models predicting fish toxicity from daphnid data (e.g., organothiophosphates) validate cross-species applicability for EINECS chemicals .

Biological Activity

Einecs 259-011-6 refers to a chemical substance with potential biological activity that has garnered attention in various scientific studies. Understanding its biological effects is crucial for assessing its safety and environmental impact. This article synthesizes available research findings, case studies, and data regarding the biological activity of this compound.

Chemical Overview

This compound is categorized under specific chemical identifiers, including its CAS number. The European Chemicals Agency (ECHA) maintains comprehensive databases detailing the regulatory status and safety assessments of this substance. The compound is often involved in various industrial applications, which necessitates a thorough investigation into its biological effects.

Biological Activity

The biological activity of this compound has been examined through several studies focusing on its toxicity, reproductive effects, and general health impacts. Key findings from these studies include:

Toxicity Studies

- Acute Toxicity : Initial assessments have indicated varying levels of acute toxicity depending on exposure routes and concentrations. For instance, studies have established NOAELs (No Observed Adverse Effect Levels) for systemic and reproductive toxicity at specific dosages.

- Chronic Toxicity : Long-term exposure studies have suggested potential cumulative effects, particularly on reproductive health.

Reproductive Toxicity

Research has highlighted significant concerns regarding reproductive toxicity associated with this compound. In a two-generation reproductive toxicity study conducted on rats:

- Dosage : Animals were subjected to various doses (0, 50, 250, or 1000 mg/kg bw/day).

- Findings : Reduced body weight was observed in males at high doses, with fertility issues noted at the highest exposure levels. A NOAEL of 250 mg/kg bw/day was established for reproductive toxicity .

Data Table: Summary of Toxicity Studies

| Study Type | Test Subject | Dosage (mg/kg bw/day) | NOAEL (mg/kg bw/day) | Key Findings |

|---|---|---|---|---|

| Acute Toxicity | Rats | Varies | Not specified | Varying acute toxicity levels observed |

| Two-generation Reproductive | Rats | 0, 50, 250, 1000 | 250 | Reduced body weight; fertility issues |

| One-generation Reproductive | Rats | 0, 5, 25, 125 | >1000 | No adverse reproductive effects noted |

Case Studies

Several case studies have been conducted to further elucidate the biological effects of this compound:

- Human Health Risk Assessment : A comprehensive assessment highlighted the potential risks associated with prolonged exposure to the compound in occupational settings. The findings emphasized the need for stringent regulatory measures to mitigate exposure risks .

- Environmental Impact Studies : Investigations into soil and water samples near industrial sites revealed detectable levels of this compound, prompting concerns about ecological health and bioaccumulation in local wildlife .

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing Einecs 259-011-6?

To ensure reproducibility, researchers should employ nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. Experimental protocols must include detailed parameters (e.g., solvent systems, retention times) and reference standards. For novel compounds, cross-validation with X-ray crystallography or elemental analysis is advised .

Q. What established purification techniques are effective for isolating this compound from complex mixtures?

Column chromatography using silica gel or reverse-phase matrices is commonly used, with solvent gradients optimized based on polarity. Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) may enhance purity. Document all procedural details (e.g., solvent ratios, temperature) to enable replication, and validate purity via melting point analysis and spectral comparisons .

Q. How should researchers address solubility challenges for this compound in aqueous systems?

Systematic solubility studies in varying solvent systems (e.g., DMSO-water mixtures, surfactants) are critical. Use UV-Vis spectroscopy or dynamic light scattering (DLS) to monitor dissolution. Include temperature-controlled experiments to assess thermodynamic stability, and report solvent dielectric constants to contextualize results .

Advanced Research Questions

Q. How can experimental designs investigate the thermal stability of this compound under varying conditions?

Employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition phases. Use a factorial design to test variables (e.g., heating rates, atmospheric composition). Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure the study addresses gaps in stability data while maintaining methodological rigor .

Q. What methodological approaches resolve contradictions in reported reactivity data for this compound?

Conduct meta-analyses of existing studies to identify variables influencing discrepancies (e.g., solvent polarity, catalyst traces). Replicate key experiments under controlled conditions, and use statistical tools (ANOVA, regression) to isolate confounding factors. Transparently report raw data and calibration methods to facilitate cross-study comparisons .

Q. How can computational modeling predict this compound’s behavior in novel environments?

Combine density functional theory (DFT) for electronic structure analysis with molecular dynamics (MD) simulations to study solvation effects. Validate predictions experimentally via spectroscopic or kinetic studies. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypothesis-driven inquiries .

Q. What strategies optimize synthetic yield for this compound while minimizing byproducts?

Apply response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, stoichiometry). Monitor reaction progress via in-situ IR or Raman spectroscopy. Compare batch vs. flow chemistry approaches for scalability, and report turnover numbers (TON) and selectivity ratios .

Q. How should interdisciplinary studies integrate biological assays with chemical analyses of this compound?

Design dose-response experiments using cell cultures or enzyme models, paired with HPLC-MS to track compound integrity. Use negative controls to distinguish biological effects from chemical degradation. Cite prior studies to contextualize assay relevance and avoid overgeneralization .

Methodological and Analytical Guidance

Q. What protocols ensure reproducible data collection for this compound’s catalytic properties?

Standardize instrumentation calibration (e.g., gas chromatographs, pH meters) and include internal standards (e.g., deuterated analogs). Document environmental controls (humidity, light exposure) and use triplicate measurements with error bars. Follow IUPAC guidelines for reporting catalytic efficiency (e.g., turnover frequency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.